molecular formula C13H14N2O3S B3167211 2-Cyano-3-(4-methoxyphenylamino)-3-methylthioacrylic acid methyl ester CAS No. 91807-27-1

2-Cyano-3-(4-methoxyphenylamino)-3-methylthioacrylic acid methyl ester

Cat. No. B3167211
CAS RN: 91807-27-1
M. Wt: 278.33 g/mol
InChI Key: PGHNBMGEMHGQMM-QXMHVHEDSA-N
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Description

Compounds like “2-Cyano-3-(4-methoxyphenylamino)-3-methylthioacrylic acid methyl ester” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and an alcohol. They are often used in a wide variety of applications including as solvents, plasticizers, and in the manufacture of detergents and pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves reactions like condensation, esterification, and substitution . The exact method would depend on the specific structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques provide information about the types of bonds in the molecule and how they change during a reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various laboratory techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is often studied in the context of biological systems, for example, how a drug interacts with a receptor in the body .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies look at the effects of the compound on living organisms and assess its potential for causing harm .

Future Directions

The future directions for the study of a compound would depend on its potential applications. For example, if the compound shows promise as a drug, future research might focus on clinical trials .

properties

IUPAC Name

methyl (Z)-2-cyano-3-(4-methoxyanilino)-3-methylsulfanylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-17-10-6-4-9(5-7-10)15-12(19-3)11(8-14)13(16)18-2/h4-7,15H,1-3H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHNBMGEMHGQMM-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=C(C#N)C(=O)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C(=C(\C#N)/C(=O)OC)/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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